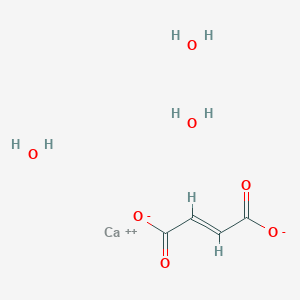![molecular formula C36H63NO21 B1264852 methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate](/img/structure/B1264852.png)
methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate is a glucosamine oligosaccharide.
Aplicaciones Científicas De Investigación
Lectin Binding and Blood Group Analysis
- Lectin Binding : Shibata et al. (1982) isolated a lectin (GS IV) from Griffonia simplicifolia seeds that binds specifically to Lewis b-active fragments. This lectin showed specificity for oligosaccharides containing two alpha-L-fucosyl groups, a characteristic similar to the structure of the compound (Shibata, Goldstein, & Baker, 1982).
Synthesis and Structural Analysis
- Synthesis of Related Oligosaccharides : Watt et al. (2000) synthesized trisaccharides related to xyloglucan, which include structures similar to the methyl 8 compound, highlighting its relevance in understanding the synthesis of complex carbohydrates (Watt, Brasch, Larsen, Melton, & Simpson, 2000).
Enzymatic Activity and Substrate Specificity
- GDP-fucose: N-acetylglucosaminide Alpha(1----4)-L-fucosyltransferase Activity : Yazawa et al. (1990) studied a specific acceptor for the enzyme that transfers fucose in alpha(1----4) linkage, relevant for understanding the biochemical pathways involving the methyl 8 compound (Yazawa, Madiyalakan, Jain, Shimoda, & Matta, 1990).
Carbohydrate Structure in Proteins
- Carbohydrate Structure in Recombinant Human Proteins : Pfeiffer et al. (1989) characterized the carbohydrate structure of recombinant human proteins expressed in mouse cells, which included the study of fucosylated and galactosylated structures akin to methyl 8 compound (Pfeiffer, Schmidt, Strube, & Geyer, 1989).
Carbohydrates in Stem Cell Differentiation
- Probing Differentiated Human Embryonic Stem Cells : Wearne et al. (2006) employed lectins to probe carbohydrates in differentiated human embryonic stem cells, including the study of alpha-L-fucosyl and beta-D-galactosyl groups (Wearne, Winter, O'Shea, & Goldstein, 2006).
Glycoside Oxidation Studies
- Chromium Trioxide Oxidation : Banoub and Michon (1982) explored the chromium trioxide oxidation of glycosides, including those related to the methyl 8 compound, which is significant for understanding its chemical properties (Banoub & Michon, 1982).
Propiedades
Nombre del producto |
methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate |
|---|---|
Fórmula molecular |
C36H63NO21 |
Peso molecular |
845.9 g/mol |
Nombre IUPAC |
methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C36H63NO21/c1-15-22(42)25(45)28(48)34(52-15)56-30-19(14-39)55-33(51-12-10-8-6-5-7-9-11-20(41)50-4)21(37-17(3)40)31(30)57-36-32(27(47)24(44)18(13-38)54-36)58-35-29(49)26(46)23(43)16(2)53-35/h15-16,18-19,21-36,38-39,42-49H,5-14H2,1-4H3,(H,37,40)/t15-,16-,18+,19+,21+,22+,23+,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,34-,35-,36-/m0/s1 |
Clave InChI |
SPMVUZNAHMSIDA-VQIHNLMTSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)


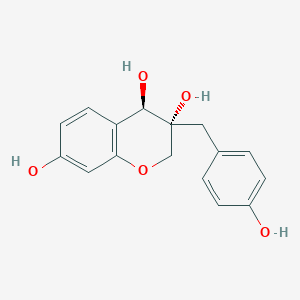
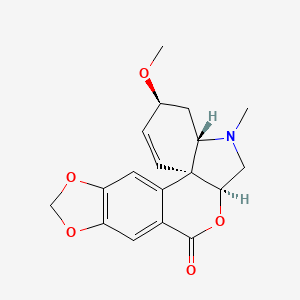
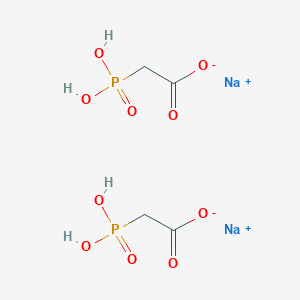
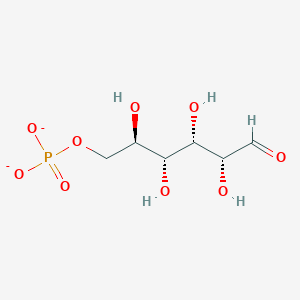
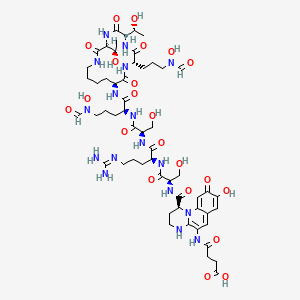



![2,3,5,6-Tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane](/img/structure/B1264787.png)
